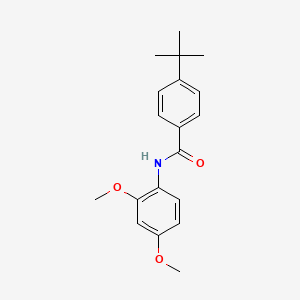
4-tert-butyl-N-(2,4-dimethoxyphenyl)benzamide
Beschreibung
Eigenschaften
Molekularformel |
C19H23NO3 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
4-tert-butyl-N-(2,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)14-8-6-13(7-9-14)18(21)20-16-11-10-15(22-4)12-17(16)23-5/h6-12H,1-5H3,(H,20,21) |
InChI-Schlüssel |
FTHOLCYKOSGGBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-tert-Butyl-N-(2,4-Dimethoxyphenyl)benzamid erfolgt typischerweise durch Reaktion von 4-tert-Butylbenzoesäure mit 2,4-Dimethoxyanilin in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP). Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihres speziellen Einsatzes in der Forschung. Der allgemeine Ansatz würde die Skalierung der Laborsynthesemethoden mit entsprechenden Modifikationen beinhalten, um Sicherheit und Effizienz zu gewährleisten.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-N-(2,4-Dimethoxyphenyl)benzamid wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle.
Biologie: Potenzieller Einsatz bei der Untersuchung von Enzymwechselwirkungen und Proteinbindungen aufgrund seiner einzigartigen Struktur.
Industrie: Verwendung bei der Entwicklung neuer Materialien und chemischer Verfahren.
Wirkmechanismus
Der Wirkmechanismus von 4-tert-Butyl-N-(2,4-Dimethoxyphenyl)benzamid ist nicht gut dokumentiert. Seine Struktur legt nahe, dass es mit biologischen Molekülen über Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und π-π-Stapelung interagieren kann. Diese Wechselwirkungen könnten die Enzymaktivität, die Proteinbindung und andere molekulare Pfade beeinflussen.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(2,4-dimethoxyphenyl)benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-(2,4-dimethoxyphenyl)benzamide is not well-documented. its structure suggests it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could influence enzyme activity, protein binding, and other molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-tert-Butyl-N-(3,4-Dimethoxyphenethyl)benzamid
- 4-tert-Butyl-N-(2,5-Dimethoxyphenyl)benzamid
- 4-tert-Butyl-N-(3,4-Dimethylphenyl)benzamid
Einzigartigkeit
4-tert-Butyl-N-(2,4-Dimethoxyphenyl)benzamid ist aufgrund seines spezifischen Substitutionsschemas am Benzamid-Kern einzigartig, das seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen kann. Das Vorhandensein von tert-Butyl- und Dimethoxygruppen sorgt für sterische Hinderung und elektronische Effekte, die das chemische Verhalten im Vergleich zu ähnlichen Verbindungen verändern können .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


